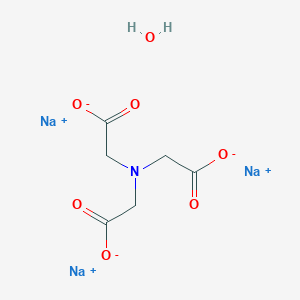
trans-4-Hydroxycyclohexanecarboxylic acid
Vue d'ensemble
Description
trans-4-Hydroxycyclohexanecarboxylic acid is a compound that has been isolated from the urine of children with suspected metabolic disorders. It is characterized by its unique structure, which has been confirmed through synthesis and comparison with authentic samples . Although the exact origin of this compound is not fully understood, it is suspected to come from dietary sources, and further research is needed to determine its genesis .
Synthesis Analysis
The synthesis of trans-4-Hydroxycyclohexanecarboxylic acid and its derivatives has been explored in several studies. A new synthesis approach for the stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, which are structurally related to trans-4-Hydroxycyclohexanecarboxylic acid, has been reported using key steps such as the Diels–Alder reactions . Additionally, the synthesis of peptide-like derivatives containing cis- and trans-4-aminocyclohexanecarboxylic acids has been achieved, demonstrating the versatility of this compound in forming more complex structures .
Molecular Structure Analysis
The molecular conformations of related compounds, such as 4-aminomethyl-1-cyclohexanecarboxylic acids, have been studied in aqueous solutions using NMR and molecular orbital methods. These studies have revealed that the most stable conformations are staggered forms, which are similar to those in crystalline states . The understanding of these conformations is crucial for the analysis of trans-4-Hydroxycyclohexanecarboxylic acid, as it may influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of trans-4-Hydroxycyclohexanecarboxylic acid and its derivatives has been explored in the context of medicinal chemistry. For instance, derivatives of 4-aminomethylcyclohexanecarboxylic acid have been synthesized and their antiplasmin activity has been evaluated, indicating potential medicinal applications . The study of these reactions is essential for understanding the chemical behavior and potential therapeutic uses of trans-4-Hydroxycyclohexanecarboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-4-Hydroxycyclohexanecarboxylic acid can be inferred from studies on similar compounds. For example, the mesomorphic properties of esters derived from trans-4-alkylcyclohexanecarboxylic acids have been investigated, revealing insights into their liquid-crystalline behavior and electrooptic parameters . Additionally, the polymorphs of trans-2-hydroxycycloheptanecarboxylic acid have been studied, showing the influence of molecular dipoles on crystal structures . These findings contribute to a broader understanding of the physical and chemical characteristics of cyclohexanecarboxylic acid derivatives, including trans-4-Hydroxycyclohexanecarboxylic acid.
Applications De Recherche Scientifique
Use in Synthetic Preparation of Pyrazole-Pyrimidine
- Scientific Field: Organic Chemistry
- Application Summary: Trans-4-Hydroxycyclohexanecarboxylic Acid is used as a reagent in the synthetic preparation of pyrazole-pyrimidine .
- Methods of Application: While the exact methods of application are not specified, it typically involves using the compound as a reagent in a chemical reaction to produce pyrazole-pyrimidine .
- Results or Outcomes: The outcome of this process is the production of pyrazole-pyrimidine, which are potential antitumors .
Use in the Production of Cyclohexanecarboxylic Acid
- Scientific Field: Biochemistry
- Application Summary: Trans-4-Hydroxycyclohexanecarboxylic acid is a substrate for cyclohexanecarboxylic acid production .
- Methods of Application: The compound is used as a substrate in a biochemical reaction to produce cyclohexanecarboxylic acid .
- Results or Outcomes: The result of this process is the production of cyclohexanecarboxylic acid .
Use as a Pharmaceutical Intermediate
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Ethyl 4-hydroxycyclohexanecarboxylate, which is a derivative of trans-4-Hydroxycyclohexanecarboxylic acid, is used in the synthesis of other chemicals and as a pharmaceutical intermediate .
- Methods of Application: The compound is used as an intermediate in the synthesis of pharmaceutical compounds .
- Results or Outcomes: The result of this process is the production of various pharmaceutical compounds .
By-product of Intestinal Bacterial Metabolism
- Scientific Field: Microbiology
- Application Summary: Trans-4-Hydroxycyclohexanecarboxylic acid is a by-product of intestinal bacterial metabolism .
- Methods of Application: This compound is produced as a result of the metabolic processes of certain intestinal bacteria .
- Results or Outcomes: The compound is excreted via the urinary system .
Use in the Synthesis of Benzimidazole Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Trans-4-Hydroxycyclohexanecarboxylic Acid acts as a reagent in the synthetic preparation of benzimidazole derivatives .
- Methods of Application: While the exact methods of application are not specified, it typically involves using the compound as a reagent in a chemical reaction to produce benzimidazole derivatives .
- Results or Outcomes: The outcome of this process is the production of benzimidazole derivatives, which have potential inhibitory activity against Janus kinase 1 (JAK1) .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFRWBBJISAZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190327, DTXSID901015736 | |
| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxycyclohexylcarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
trans-4-Hydroxycyclohexanecarboxylic acid | |
CAS RN |
17419-81-7, 3685-26-5, 3685-22-1 | |
| Record name | 4-Hydroxycyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17419-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxycyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Hydroxycyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-Hydroxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxycyclohexylcarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














